ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Historical Development and Evolution of Thieno[2,3-c]Pyridines
The synthesis of thienopyridines dates to 1912, when Steinkopf first reported a Skraup-type reaction using 2-aminothiophene to yield thieno[2,3-b]pyridine. However, the [2,3-c] isomer gained prominence later, particularly through Benary’s 1918 synthesis of thieno[3,4-c]pyridine via pyridine precursor cyclization. Early methodologies relied on classical condensation reactions, such as Herz’s 1953 work using Schiff base cyclization between thiophenecarboxaldehydes and aminoacetaldehyde dimethyl acetal.
A pivotal advancement emerged in 2004 with Maffrand and Eloy’s optimized cyclization protocol, achieving 70–85% yields for halogenated thieno[2,3-c]pyridines under mild conditions. This method addressed historical challenges in regioselectivity and scalability, as illustrated below:
The evolution toward metal-free, one-pot syntheses has dominated recent decades, driven by demands for atom economy and functional group tolerance.
Medicinal Chemistry Significance of Functionalized Heterocycles
Heterocycles constitute >85% of FDA-approved drugs due to their ability to modulate solubility, hydrogen bonding, and target affinity. The thieno[2,3-c]pyridine core exemplifies this versatility:
- Thiophene moiety : Enhances metabolic stability compared to benzene, while maintaining planar geometry for π-π stacking.
- Pyridine nitrogen : Serves as a hydrogen bond acceptor, improving interactions with kinase ATP pockets or G-protein-coupled receptors.
Functionalization at C-2 and C-6 positions (as seen in the subject compound) introduces steric and electronic perturbations. The 3,4,5-triethoxybenzamido group at C-2 likely enhances blood-brain barrier penetration via increased lipophilicity, while the C-3 ester acts as a prodrug moiety for sustained release.
Pharmacological Relevance of Thieno[2,3-c]Pyridine Derivatives
Though direct data on the subject compound remains unpublished, structurally analogous derivatives demonstrate broad bioactivity:
The acetyl group at C-6 in the subject compound may confer dual functionality:
Current Research Landscape and Scientific Interest
Recent studies prioritize multi-target engagement and synthetic scalability:
- Green chemistry approaches : Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes while maintaining 80% yields.
- Diversity-oriented synthesis : Parallel libraries of >200 thieno[2,3-c]pyridines screened against kinase panels identified 12 hits with nanomolar IC₅₀ values.
The 2025 focus on "fragment-based drug design" leverages the core’s rigid scaffold for selective allosteric modulation. For example, 3,4,5-triethoxybenzamido substituents—similar to the subject compound—show 10-fold selectivity for PI3Kδ over α/β isoforms in preclinical models.
Position of Subject Compound in Contemporary Pharmaceutical Research
This derivative occupies a strategic niche in kinase inhibitor development:
- Triethoxybenzamide : Mimics ATP’s adenine binding motif, as observed in imatinib-like inhibitors.
- Tertiary amide linkage : Resists hepatic hydrolysis compared to secondary amides, extending half-life.
Comparative analysis with clinical candidates highlights its uniqueness:
| Feature | Subject Compound | Sorafenib (Nexavar®) |
|---|---|---|
| Core structure | Thieno[2,3-c]pyridine | Pyridine-2-carboxamide |
| Key substituents | Acetyl, triethoxybenzamido | 4-Chloro-3-(trifluoromethyl)phenyl |
| LogP (predicted) | 3.2 | 3.8 |
The lower logP suggests improved aqueous solubility, addressing a common limitation in tyrosine kinase inhibitors.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O7S/c1-6-31-18-12-16(13-19(32-7-2)22(18)33-8-3)23(29)26-24-21(25(30)34-9-4)17-10-11-27(15(5)28)14-20(17)35-24/h12-13H,6-11,14H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIPPFCUIKCFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Triethoxybenzamido Moiety: This step involves the coupling of the triethoxybenzamido group to the thieno[2,3-c]pyridine core using amide bond formation reactions, typically employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following compounds share the thieno[2,3-c]pyridine core but differ in substituents, enabling comparative analysis:
Key Observations
Substituent Effects on Bioactivity: The 3,4,5-triethoxybenzamido group in the target compound replaces the 3,4,5-trimethoxyphenylamino group in compounds 3h and 3e. Ethoxy groups may alter tubulin-binding affinity due to steric and electronic effects .
Ester Group Influence :
- The ethyl ester in 3h and the target compound provides better hydrolytic stability than the methyl ester in 3e, as evidenced by higher melting points (93–95°C vs. 90–91°C) .
Synthetic Routes: Related compounds (e.g., 3e and 3h) are synthesized via condensation of ethyl/methyl cyanoacetate with piperidine derivatives under reflux, followed by chromatographic purification . The target compound likely follows a similar pathway, with triethoxybenzoyl chloride as the acylating agent .
Spectroscopic Comparisons :
- The NH proton in 3h (δ 9.72) and 3e (δ 9.61) appears downfield due to hydrogen bonding with the carbonyl group. Triethoxy substitution may shift this signal further upfield due to reduced electron-withdrawing effects compared to trimethoxy .
Physicochemical and Pharmacological Data Gaps
- No biological activity data (e.g., IC₅₀ values) are available for the target compound. By contrast, trimethoxy analogs (3e, 3h) are reported as antitubulin agents, suggesting the triethoxy variant warrants similar evaluation .
- Solubility and logP values for the triethoxy derivative remain uncharacterized but can be predicted to exceed those of trimethoxy analogs based on substituent hydrophobicity .
Biological Activity
Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound belongs to the thienopyridine class and features a complex structure that includes a thieno[2,3-c]pyridine core with an acetyl group and a triethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 404.53 g/mol.
Antibacterial Activity
Studies have shown that thienopyridine derivatives exhibit notable antibacterial properties. For example, a related study investigated various thienopyridines for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria using the paper disk diffusion method. The results indicated that certain modifications in the side chains significantly impacted antibacterial efficacy. Specifically:
- Minimum Inhibitory Concentrations (MIC) were determined for various derivatives:
- Compound 7b showed the highest activity against Staphylococcus aureus with an MIC of 6.3 µg/ml.
- Compound 5b displayed strong activity against Escherichia coli with an MIC of 25 µg/ml.
The presence of electron-withdrawing groups was found to enhance antibacterial activity, suggesting that structural modifications can optimize therapeutic effects against bacterial strains .
Anticancer Potential
Research into the anticancer properties of thienopyridine derivatives has yielded promising results. A study focusing on related compounds demonstrated cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that derivatives with acetyl substitutions exhibited enhanced cytotoxicity compared to their non-acetylated counterparts. The exact pathways remain under investigation but suggest involvement in apoptosis induction .
Case Study 1: Antimicrobial Screening
In a controlled study involving synthesized thienopyridines, it was found that compounds with specific substituents at positions C3 and C4 exhibited varying degrees of antimicrobial activity. The study highlighted that the introduction of an acetyl group at C6 significantly improved antibacterial potency against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity Assay
A recent assay evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated IC50 values in the low micromolar range for MCF-7 cells, suggesting significant potential as an anticancer agent.
Research Findings Summary
| Activity | Tested Compounds | MIC (µg/ml) | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | Compound 7b | 6.3 (S. aureus) | N/A | N/A |
| Antibacterial | Compound 5b | 25 (E. coli) | N/A | N/A |
| Anticancer | Ethyl derivative | N/A | MCF-7 | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
